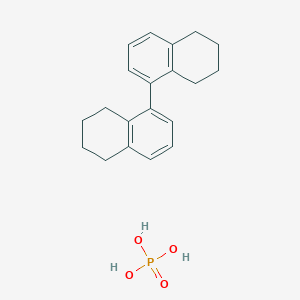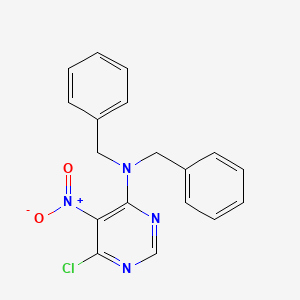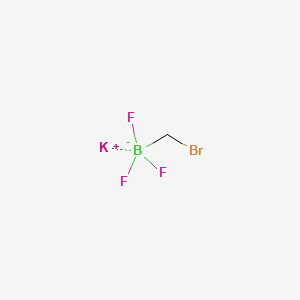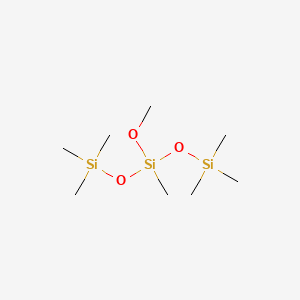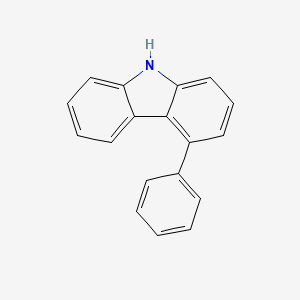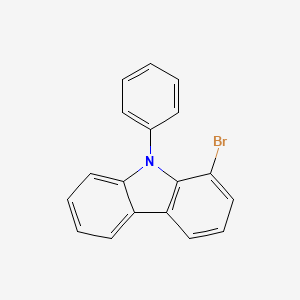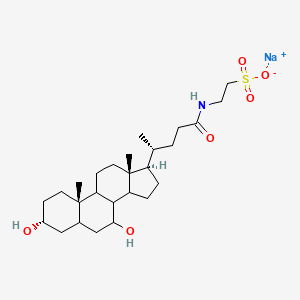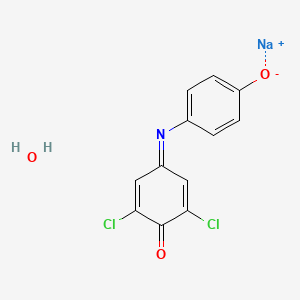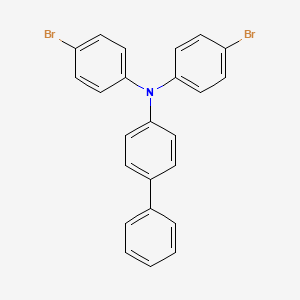
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid
Overview
Description
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .
Mode of Action
This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .
Pharmacokinetics
The pharmacokinetics of this compound involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the following steps:
Oxidative Addition: The aryl halide reacts with a palladium(0) catalyst to form an aryl-palladium(II) complex.
Transmetalation: The aryl-palladium(II) complex reacts with a boronic acid derivative, transferring the aryl group to the boron atom.
Reductive Elimination: The aryl group is transferred from the boron atom to the palladium, forming the desired product and regenerating the palladium(0) catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out in batch or continuous flow reactors, using optimized conditions to maximize yield and minimize by-products. The use of high-purity reagents and catalysts, as well as precise control of reaction parameters, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the methoxycarbonyl and methyl substituents, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxycarbonyl group, which can affect its reactivity and stability.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which can significantly alter its electronic properties and reactivity.
The unique combination of the methoxycarbonyl and methyl groups in this compound provides distinct steric and electronic properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
(4-methoxycarbonyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZEYJXDZSLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
